N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide
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Overview
Description
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with cyano and methoxy groups, and a dichlorobenzyl group linked through an oxime formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of a pyridine derivative, followed by the introduction of the cyano and methoxy groups. The final step might involve the formation of the oxime formamide linkage with the dichlorobenzyl group under specific reaction conditions, such as the use of a base or an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce an amine-substituted pyridine.
Scientific Research Applications
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridine derivatives with cyano and methoxy substitutions, as well as oxime formamide derivatives with different aromatic groups.
Uniqueness
The uniqueness of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could lie in its specific substitution pattern and the presence of the dichlorobenzyl oxime formamide moiety, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(2,3-dichlorophenyl)methoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-22-13-5-6-19-15(11(13)7-18)20-9-21-23-8-10-3-2-4-12(16)14(10)17/h2-6,9H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKUILHUAOADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N=CNOCC2=C(C(=CC=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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